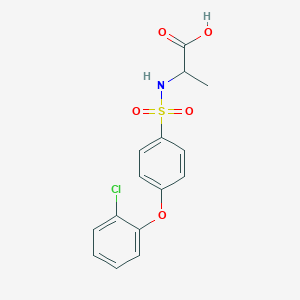

((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine

CAS No.: 1008472-78-3

Cat. No.: VC7163104

Molecular Formula: C15H14ClNO5S

Molecular Weight: 355.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008472-78-3 |

|---|---|

| Molecular Formula | C15H14ClNO5S |

| Molecular Weight | 355.79 |

| IUPAC Name | 2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid |

| Standard InChI | InChI=1S/C15H14ClNO5S/c1-10(15(18)19)17-23(20,21)12-8-6-11(7-9-12)22-14-5-3-2-4-13(14)16/h2-10,17H,1H3,(H,18,19) |

| Standard InChI Key | IETNEQSPEDIHAV-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identifiers

((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine, with the systematic IUPAC name 2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid, is defined by the molecular formula C₁₅H₁₄ClNO₅S and a molecular weight of 355.79 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1008472-78-3 |

| SMILES | CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |

| InChIKey | IETNEQSPEDIHAV-UHFFFAOYSA-N |

| PubChem Compound ID | 3301090 |

| MDL Number | MFCD03619094 |

The compound’s structure comprises a propanoic acid backbone (alanine) linked via a sulfonamide group to a 4-(2-chlorophenoxy)phenyl moiety. The sulfonyl bridge (-SO₂-) connects the alanine’s amino group to the aromatic ring, while the 2-chlorophenoxy group introduces steric and electronic effects that influence reactivity.

Synthesis and Manufacturing

Reaction Pathway

The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine typically involves a sulfonylation reaction between L-alanine and a 4-(2-chlorophenoxy)benzenesulfonyl chloride derivative. The general steps include:

-

Preparation of Sulfonyl Chloride:

-

Chlorosulfonation of 4-(2-chlorophenoxy)phenyl derivatives introduces the sulfonyl chloride group.

-

-

Nucleophilic Substitution:

This method mirrors protocols used for related compounds, such as ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine, where glycine substitutes alanine .

Optimization and Yield

Reaction parameters such as temperature, solvent polarity, and base strength critically influence yield. For example, maintaining a pH of 8–9 during sulfonylation prevents hydrolysis of the sulfonyl chloride. Industrial-scale production remains unreported, suggesting that current synthesis is limited to laboratory settings.

Physicochemical Properties

Solubility and Stability

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are absent in available literature, the compound’s structure predicts key features:

-

Infrared Spectroscopy: Stretching vibrations for S=O (~1350 cm⁻¹), C-Cl (~750 cm⁻¹), and carboxylic acid O-H (~2500–3000 cm⁻¹).

-

NMR Spectroscopy: Distinct signals for the alanine methyl group (~1.4 ppm), sulfonamide protons (~7.5 ppm), and aromatic protons (~6.8–7.4 ppm).

Biological and Toxicological Profile

In Vitro Studies

-

Cytotoxicity: Some derivatives inhibit cancer cell proliferation at IC₅₀ values <10 μM.

-

Metabolic Stability: Resistance to hepatic degradation due to sulfonamide groups .

Future Research Directions

Elucidating Biological Mechanisms

Priority areas include:

-

Target Identification: Screening against kinase or receptor libraries.

-

Structure-Activity Relationships (SAR): Modifying the chlorophenoxy or sulfonamide groups to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume